N-benzyl-N-methylhydroxylamine

Vue d'ensemble

Description

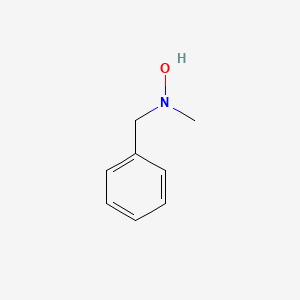

N-benzyl-N-methylhydroxylamine is an organic compound belonging to the class of hydroxylamines It features a benzyl group and a methyl group attached to the nitrogen atom of the hydroxylamine moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: N-benzyl-N-methylhydroxylamine can be synthesized through several methods. One common approach involves the reductive amination of benzaldehyde with N-methylhydroxylamine. This reaction typically employs a reducing agent such as sodium triacetoxyborohydride in the presence of an acid catalyst.

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process often includes steps such as purification through distillation or recrystallization to obtain the desired product with high purity.

Analyse Des Réactions Chimiques

Cycloaddition Reactions with Enoate Esters

N-Benzyl-N-methylhydroxylamine participates in stereospecific cycloadditions with chiral enoate esters, forming isoxazolidinones. This reaction is critical for synthesizing γ-amino acids and other bioactive molecules.

-

Mechanism :

Theoretical calculations (DFT) indicate a concerted cycloaddition pathway involving the hydroxylamine and the enoate ester. The transition state exhibits partial C–N bond formation and proton transfer, favoring a stereospecific outcome . -

Reaction Outcomes :

Substrate Product Diastereoselectivity Conditions (Z)-Enoate ester Isoxazolidinone High (syn preference) RT, acid catalysis (E)-Enoate ester Open-chain adduct Low Low temp., short t Open-chain adducts form under low-temperature conditions but isomerize to isoxazolidinones at room temperature or via acid catalysis .

Bioorthogonal Reactions with Cyclooctynes

This compound undergoes rapid and regioselective reactions with cyclooctynes, enabling applications in bioconjugation and chemical biology.

-

Kinetics and Selectivity :

-

Stability :

Oxidation and Reductive Methylation

-

Oxidation :

Reacts with hydrogen peroxide or persulfates to form nitrones (e.g., C-phenyl-N-benzyl nitrone), pivotal intermediates in further functionalization . -

Reductive Methylation :

Electrochemical methods using CO₂ enable N-methylation of amines, hydroxylamines, and hydrazines. Cobalt phthalocyanine catalysts facilitate formaldehyde-mediated coupling .

Stability and Reactivity Considerations

-

Thermal Stability : Open-chain adducts decompose at RT to form isoxazolidinones .

-

Sensitivity : Air-sensitive; requires inert storage conditions .

Key Data Tables

Table 1. Transition State Parameters for Cycloaddition

| Parameter | (Z)-Enoate | (E)-Enoate |

|---|---|---|

| C–N Bond Length (Å) | 1.98 | 2.05 |

| Activation Energy (kcal/mol) | 17.8 | 18.5 |

| Dihedral Angle (φC/φH) | 85°/92° | 88°/89° |

Table 2. Bioorthogonal Reaction Performance

| Cyclooctyne | Rate Constant (M⁻¹s⁻¹) | Yield (%) |

|---|---|---|

| Unfunctionalized | 84 | 95 |

| Propargyl-modified | 78 | 92 |

Applications De Recherche Scientifique

Reaction Mechanisms

The reaction mechanisms involving N-benzyl-N-methylhydroxylamine are crucial for understanding its utility in synthesis:

- Cycloaddition Reactions : These reactions often involve the addition of hydroxylamines to α,β-unsaturated carbonyl compounds. The stereochemical outcomes can be controlled by the steric effects of substituents on the reactants, leading to high π-facial diastereoselection .

- Formation of Isoxazolidinones : The intermediate products formed during these reactions can evolve into isoxazolidinones under specific conditions, which are important for further transformations in organic synthesis .

Applications in Organic Synthesis

This compound has several notable applications:

- Synthesis of Isoxazolidinones : This compound is instrumental in synthesizing isoxazolidinones, which are used as building blocks for pharmaceuticals and agrochemicals. The ability to control stereochemistry during synthesis enhances its utility in developing enantiomerically pure compounds .

- Peptide Synthesis : It serves as an organic buffer in biological applications, particularly in peptide synthesis where it facilitates reactions involving amines .

- Synthesis of Amino Acids : The reactions involving this compound with chiral enoates have been successfully utilized to synthesize various amino acids with high efficiency and selectivity .

Case Study 1: Synthesis of Isoxazolidinones

A study demonstrated the reaction between this compound and methyl acrylate, resulting in an efficient formation of isoxazolidinones. The reaction was characterized by high yields and selectivity towards the desired product, showcasing the compound's effectiveness as a reagent in organic synthesis .

Case Study 2: Peptide Synthesis Enhancements

In a comparative study on peptide synthesis protocols, this compound was found to improve reaction yields significantly when used as a coupling agent alongside other reagents like HBTU. This application highlights its role as a facilitator in complex biochemical syntheses .

Mécanisme D'action

The mechanism by which N-benzyl-N-methylhydroxylamine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and the nature of the target. The hydroxylamine moiety is particularly reactive, allowing it to form covalent bonds with nucleophilic sites on proteins and other biomolecules.

Comparaison Avec Des Composés Similaires

N-methylhydroxylamine: Lacks the benzyl group, making it less hydrophobic and less reactive in certain contexts.

N-benzylhydroxylamine: Lacks the methyl group, which affects its steric and electronic properties.

N,N-dimethylhydroxylamine: Contains two methyl groups, leading to different reactivity and solubility profiles.

Uniqueness: N-benzyl-N-methylhydroxylamine is unique due to the presence of both benzyl and methyl groups, which confer distinct steric and electronic characteristics. These features make it a versatile compound in organic synthesis and a valuable tool in medicinal chemistry research.

Activité Biologique

N-benzyl-N-methylhydroxylamine (BMHA) is a compound that has garnered attention in recent years due to its potential biological activities, particularly in antimicrobial and radical scavenging capacities. This article explores the biological activity of BMHA, supported by data tables, research findings, and case studies.

Chemical Structure and Properties

BMHA is an N-substituted hydroxylamine characterized by the presence of both a benzyl and a methyl group attached to the nitrogen atom. This unique structure contributes to its reactivity and biological properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of BMHA and its derivatives. Research indicates that N-benzylhydroxylamine analogues exhibit significant antibacterial activity against various Gram-positive and Gram-negative bacteria.

Key Findings:

- Radical Scavenging Activity : BMHA has been demonstrated to inhibit bacterial growth by scavenging free radicals generated during bacterial metabolism. It specifically inhibits ribonucleotide reductase (RNR) in bacteria, which is crucial for DNA synthesis, thereby preventing bacterial proliferation .

- Comparison with Other Compounds : In a study comparing various hydroxylamines, BMHA showed competitive radical scavenging activity with IC50 values comparable to ascorbic acid (IC50 = 10.2 μM) and other known radical scavengers .

Table 1: Antibacterial Activity of this compound Analogues

| Compound | IC50 (μM) | Bacterial Strain |

|---|---|---|

| This compound | 20.3 | Pseudomonas aeruginosa |

| N-homobenzylhydroxylamine | 9.3 | Mycobacterium tuberculosis |

| Ascorbic Acid | 10.2 | Control |

| Hydroxylamine | 8.6 | Control |

The mechanism by which BMHA exerts its antimicrobial effects involves:

- Inhibition of Free Radical Formation : By scavenging radicals, BMHA reduces oxidative stress within bacterial cells.

- Targeting Ribonucleotide Reductase : The compound selectively inhibits bacterial RNR without affecting eukaryotic RNR, indicating a potential for low toxicity in mammalian systems .

Case Studies

- Study on Bacterial Infections : In a controlled experiment, BMHA was administered to mice infected with Bacillus anthracis. Results showed a significant reduction in bacterial load compared to untreated controls, highlighting its potential as an antimicrobial agent .

- Radical Scavenging Assay : A study utilizing DPPH radical scavenging assays demonstrated that BMHA effectively reduced DPPH radicals with an IC50 value of 20.3 μM, suggesting substantial antioxidant capacity .

Toxicity and Safety Profile

Research indicates that BMHA exhibits low toxicity towards eukaryotic cells, making it a promising candidate for further development as an antimicrobial agent. The selectivity for bacterial RNR over eukaryotic RNR suggests minimal side effects when used therapeutically .

Propriétés

IUPAC Name |

N-benzyl-N-methylhydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-9(10)7-8-5-3-2-4-6-8/h2-6,10H,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCLWMRHNDKORFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30902720 | |

| Record name | NoName_3269 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30902720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.